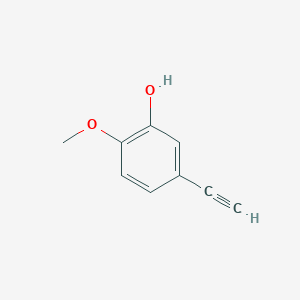
5-Ethynyl-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2-methoxyphenol is an organic compound with the molecular formula C9H8O2 It is a derivative of phenol, featuring an ethynyl group at the 5-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxyphenol can be achieved through several methods. One common approach involves the use of o-methoxyphenol as a starting material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. The protected compound then undergoes bromination with bromine in the presence of iron powder as a catalyst. Finally, the acetyl group is removed through deacetylation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethyl-substituted phenols.
Substitution: Ethers and esters of this compound.
Aplicaciones Científicas De Investigación
5-Ethynyl-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-2-methoxyphenol involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant activity. This property is particularly valuable in preventing oxidative damage to cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol (Guaiacol): A naturally occurring compound with similar antioxidant properties.
3-Methoxyphenol: Another isomer with distinct chemical properties and applications.
4-Methoxyphenol (Mequinol): Used in dermatology for its depigmenting effects.
Uniqueness
5-Ethynyl-2-methoxyphenol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C9H8O2 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
5-ethynyl-2-methoxyphenol |
InChI |
InChI=1S/C9H8O2/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6,10H,2H3 |
Clave InChI |
ZZLUNXFWWXMOKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


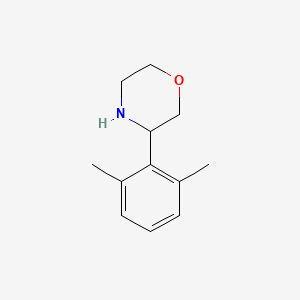
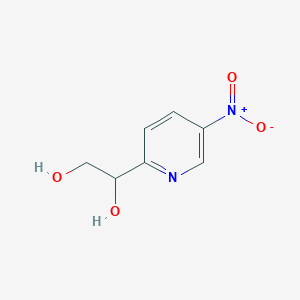
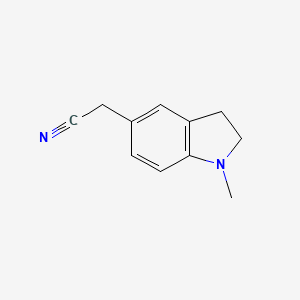
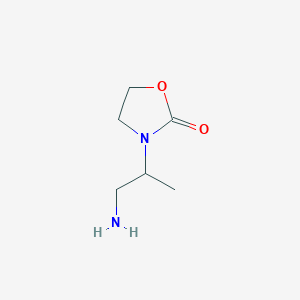
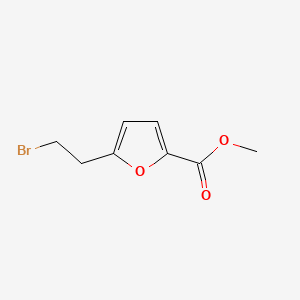
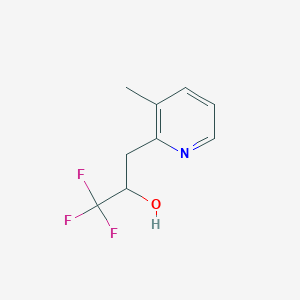
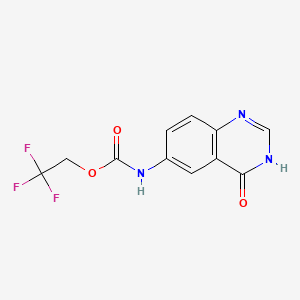
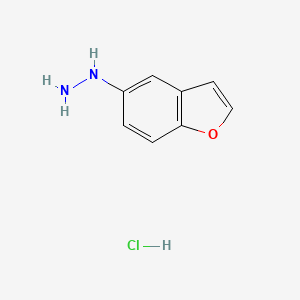
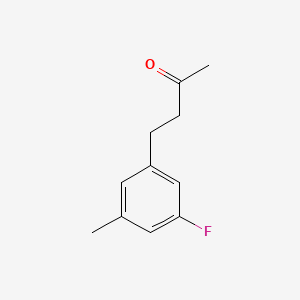
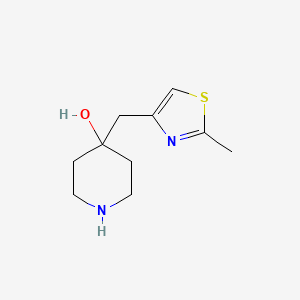
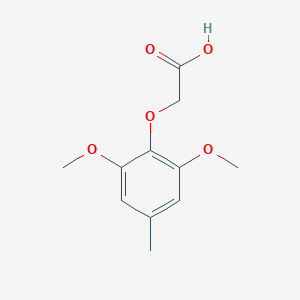

aminedihydrochloride](/img/structure/B13602359.png)

